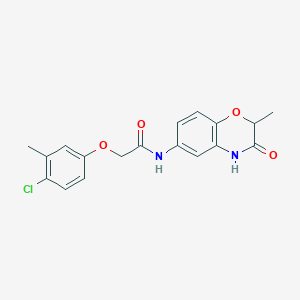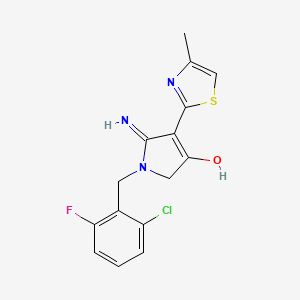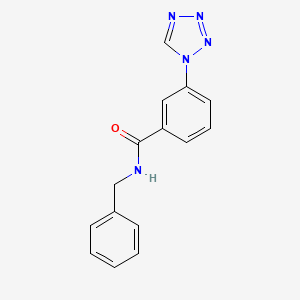![molecular formula C25H30N2O4 B11311737 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311737.png)
7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a chromene core, a furan ring, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.
Attachment of the Piperidine Moiety: This step involves the nucleophilic substitution of a suitable piperidine derivative onto the chromene-furan intermediate.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The furan and piperidine moieties contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms involved.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds such as 4H-chromene-4-one and its derivatives share structural similarities with the target compound.
Furan Derivatives: Compounds like 2-furancarboxaldehyde and its derivatives.
Piperidine Derivatives: Compounds such as 4-methylpiperidine and its derivatives.
Uniqueness
The uniqueness of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of the chromene core, furan ring, and piperidine moiety in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H30N2O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H30N2O4/c1-15-9-11-27(12-10-15)20(22-8-6-17(3)30-22)14-26-25(29)23-13-21(28)19-7-5-16(2)18(4)24(19)31-23/h5-8,13,15,20H,9-12,14H2,1-4H3,(H,26,29) |
InChI Key |
ABGFJFYDAKYUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11311656.png)

![10-ethyl-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11311662.png)

![N-(4-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11311677.png)

![2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11311692.png)

![5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11311702.png)
![N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11311704.png)
![3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11311717.png)
![4-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11311725.png)
![N-(3-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11311738.png)
![N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11311742.png)
